molecular formula C21H28O12 B2738941 Sibirioside A

Sibirioside A

Cat. No.: B2738941
M. Wt: 472.4 g/mol
InChI Key: ASHAUBLELZYXKD-ZJKHXSAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Sibirioside A has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Sibirioside A typically involves extraction from Scrophulariae Radix. The extraction process includes the use of high-performance liquid chromatography (HPLC) coupled with an ion trap time-of-flight multistage mass spectrometry (HPLC-ESI-IT-TOF-MS) to identify and purify the compound . The chemical structure of this compound has been confirmed using nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from natural sources. The process involves the separation and purification of the compound from Scrophulariae Radix using advanced chromatographic techniques . The scalability of this method ensures a consistent supply of the compound for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

Sibirioside A undergoes several types of chemical reactions, including:

    Hydrolysis: Breaking down the glycosidic bond to yield the aglycone and sugar moieties.

    Reduction: Conversion of functional groups to their reduced forms.

    Hydroxylation: Introduction of hydroxyl groups into the molecule.

    Methylation: Addition of methyl groups to the molecule.

    Sulfation: Addition of sulfate groups.

    Gluconylation: Addition of glucose residues.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Hydrolysis: Acidic or enzymatic conditions.

    Reduction: Reducing agents such as sodium borohydride.

    Hydroxylation: Catalysts like cytochrome P450 enzymes.

    Methylation: Methylating agents such as methyl iodide.

    Sulfation: Sulfating agents like sulfur trioxide-pyridine complex.

    Gluconylation: Enzymatic conditions using glycosyltransferases.

Major Products Formed

The major products formed from these reactions include various metabolites of this compound, such as SM1, SM2, and SM3, which have been identified as new compounds .

Comparison with Similar Compounds

Sibirioside A is compared with other phenylpropanoid glycosides such as angoroside C. While both compounds share similar metabolic pathways, this compound is unique in its distribution and elimination patterns. This compound is mainly eliminated through feces, whereas angoroside C is eliminated through urine . This distinction highlights the uniqueness of this compound in terms of its pharmacokinetics and potential therapeutic applications.

List of Similar Compounds

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O12/c22-8-12-16(26)19(29)21(10-23,32-12)33-20-18(28)17(27)15(25)13(31-20)9-30-14(24)7-6-11-4-2-1-3-5-11/h1-7,12-13,15-20,22-23,25-29H,8-10H2/b7-6+/t12-,13-,15-,16-,17+,18-,19+,20-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHAUBLELZYXKD-ZJKHXSAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.